[(E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine
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Overview
Description
“[(E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine” is a chemical compound with the CAS Number: 2365421-24-3. It has a molecular weight of 166.2 and its IUPAC name is (E)-2-(2-fluoropyridin-4-yl)-N,N-dimethylethen-1-amine .
Molecular Structure Analysis
The molecular formula of this compound is C9H11FN2. The InChI code is 1S/C9H11FN2/c1-12(2)6-4-8-3-5-11-9(10)7-8/h3-7H,1-2H3/b6-4+ .Scientific Research Applications
Metal Ion Recognition and Fluorescence : One study discusses the development of fluoroionophores from diamine-salicylaldehyde derivatives, with specific focus on metal recognition. Compounds similar to (E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine were found effective in chelating Zn+2 and Cd+2, demonstrating their utility in metal ion recognition and fluorescence applications (Hong et al., 2012).
Stilbazolium Dyes and Optical Properties : Another research focuses on stilbazolium dyes with structural similarity to (E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine. These dyes exhibit interesting spectroscopic properties, including solvatochromism and significant charge transfer band shifting, which are important for applications in optical materials (Bakalska et al., 2017).
Fluorescent Molecular Probes : A study on fluorescent solvatochromic dyes, structurally related to the compound , highlights their potential as ultrasensitive fluorescent molecular probes. These probes could be significant in studying various biological events and processes due to their strong solvent-dependent fluorescence (Diwu et al., 1997).
Reactions Involving Fluoride Ion : Research on compounds like tetrakis(dimethylamino)ethene, similar to (E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine, demonstrates their role in initiating fluoride-ion-catalyzed reactions. These reactions are crucial in carbon-carbon bond forming processes (Chambers et al., 1995).
Organic Light-Emitting Device Applications : Research on red-emissive fluorophores structurally related to (E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine explores their application in organic light-emitting devices. These fluorophores demonstrate potential as light-emitting materials due to their unique photophysical characteristics (Luo et al., 2015).
Carbon Dioxide Detection : Another study details fluorescent probes for the detection of low carbon dioxide levels. Compounds similar to (E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine are utilized in the development of these probes, which are significant for biological and medical applications (Wang et al., 2015).
Safety and Hazards
properties
IUPAC Name |
(E)-2-(2-fluoropyridin-4-yl)-N,N-dimethylethenamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c1-12(2)6-4-8-3-5-11-9(10)7-8/h3-7H,1-2H3/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZJORIBKMIPLR-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=CC(=NC=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=CC(=NC=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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